Xeroform

Description

Properties

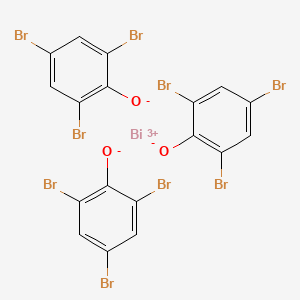

CAS No. |

5175-83-7 |

|---|---|

Molecular Formula |

C6H3BiBr3O |

Molecular Weight |

539.78 g/mol |

IUPAC Name |

bismuth;2,4,6-tribromophenolate |

InChI |

InChI=1S/C6H3Br3O.Bi/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H; |

InChI Key |

ASNXTBLZRUQMFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Bi+3] |

Other CAS No. |

5175-83-7 |

Related CAS |

118-79-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Xeroform Dressing in Wound Healing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xeroform, a widely utilized wound dressing, is a non-adherent, occlusive gauze impregnated with a blend of petrolatum and 3% Bismuth Tribromophenate (BTP). Its efficacy in promoting wound healing stems from a dual mechanism of action. The petrolatum base creates a moist, occlusive environment that is conducive to cellular proliferation and migration, while also preventing secondary trauma to the wound bed upon dressing changes. The active ingredient, Bismuth Tribromophenate, is traditionally believed to confer bacteriostatic properties, although the extent of its antimicrobial activity when impregnated in the dressing is a subject of ongoing research. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the implicated biological pathways.

Core Components and Their Primary Functions

This compound dressing's mechanism of action is a synergy of its two primary components:

-

Petrolatum: A semi-solid mixture of hydrocarbons, petrolatum serves as the occlusive and non-adherent base of the dressing.[1] Its primary role is to maintain a moist wound environment, which is crucial for optimal wound healing.[2][3] By preventing desiccation, petrolatum facilitates keratinocyte migration and re-epithelialization.[2] Its non-adherent nature minimizes trauma to the delicate wound bed during dressing changes, thereby reducing pain and preventing disruption of newly formed tissue.[4]

-

Bismuth Tribromophenate (BTP): This organobismuth compound is incorporated for its purported antimicrobial and astringent properties.[1] It is believed to create an environment that is inhospitable to bacterial growth, thus reducing the risk of wound infection.[2][4] Some studies suggest that BTP may also have a deodorizing effect on wounds.[5] However, it is important to note that the in-situ antimicrobial efficacy of BTP within the petrolatum matrix has been debated, with some research indicating limited to no zone of inhibition against common wound pathogens.[6]

Mechanism of Action in Wound Healing

The combined properties of petrolatum and Bismuth Tribromophenate contribute to a multi-faceted approach to wound management that influences the key phases of healing:

Inflammatory Phase

The initial phase of wound healing is characterized by hemostasis and inflammation. This compound's occlusive nature helps to control the wound environment, protecting it from external contaminants and preventing further injury.[7] While direct evidence on BTP's modulation of specific inflammatory signaling pathways is limited, bismuth compounds, in general, are known to possess anti-inflammatory properties. It is hypothesized that BTP may temper the inflammatory response, preventing a prolonged inflammatory state that can impede healing.

Proliferative Phase

This phase involves the formation of new tissue, including granulation tissue, and re-epithelialization. The moist environment created by the petrolatum base is paramount during this stage. It facilitates the migration of fibroblasts and keratinocytes, which are essential for laying down the new extracellular matrix and covering the wound surface.[2] The occlusive nature of the dressing also traps endogenous growth factors at the wound site, which can further stimulate cellular proliferation and tissue regeneration.

Remodeling Phase

During the final phase of wound healing, the newly formed tissue is reorganized and strengthened. By providing a protected and moist environment, this compound supports this process, leading to improved cosmetic outcomes and reduced scarring. The non-adherent quality of the dressing is particularly important during this phase to prevent disruption of the fragile, newly healed epithelium.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of this compound dressing has been evaluated in numerous studies. The following tables summarize key quantitative findings from comparative clinical trials.

Table 1: Comparative Healing Times of Split-Thickness Skin Graft Donor Sites

| Dressing Type | Mean Healing Time (days) | Study Population | Reference |

| This compound | 10.4 ± 2.6 | 19 patients (25 paired donor sites) | [8] |

| Jelonet | 10.6 ± 2.8 | 19 patients (25 paired donor sites) | [8] |

| This compound | 13.0 ± 1.6 | In vivo rat model | [8][9] |

| Alternative Bismuth-Petrolatum Dressing | 13.5 ± 1.0 | In vivo rat model | [8][9] |

| Kerlix Gauze | 14.0 ± 1.2 | In vivo rat model | [9] |

| This compound | 22.1% re-epithelialization at day 5; 89.2% at day 12 | 50 patients | [10] |

| Mepitel (Silicone) | 21.2% re-epithelialization at day 5; 94.2% at day 12 | 50 patients | [10] |

Table 2: Infection Rates in Comparative Studies

| Dressing Type | Infection Rate (%) | Study Population | Reference |

| This compound | 11.4 | 184 patients | [11] |

| Mepilex® Ag (Silver) | 1.2 | 173 patients | [11] |

| This compound | 0 | 50 patients | [10] |

| Mepitel (Silicone) | 0 | 50 patients | [10] |

Table 3: Outcomes in Pediatric Scald Burns (vs. Silver Sulfadiazine)

| Outcome | This compound (n=147) | Silver Sulfadiazine (n=200) | p-value | Reference |

| Mean Skin Graft Area (cm²) | 147 | 336 | 0.027 | [12][13] |

| Time to Grafting (days) | 24 | 9.9 | 0.002 | [12][13] |

Experimental Protocols

In-Vitro Antimicrobial Activity: Zone of Inhibition Assay

Objective: To assess the ability of this compound dressing to inhibit the growth of common wound pathogens.

Methodology:

-

Microorganism Preparation: Pure cultures of relevant bacterial or fungal strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are grown in appropriate broth media to a standardized concentration (e.g., 10^8 CFU/mL).

-

Agar Plate Inoculation: A sterile swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).

-

Dressing Application: A sterile, standardized size piece of this compound dressing (e.g., 1x1 cm) is aseptically placed onto the center of the inoculated agar plate. A control dressing (e.g., sterile gauze) is placed on a separate, identically prepared plate.

-

Incubation: The plates are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

-

Measurement: Following incubation, the diameter of the clear zone of no microbial growth around the dressing is measured in millimeters. The absence of a clear zone indicates no inhibitory effect.[6]

In-Vivo Wound Healing Efficacy: Porcine Excisional Wound Model

Objective: To evaluate the effect of this compound dressing on the rate and quality of wound healing in a model that closely mimics human skin.

Methodology:

-

Animal Model: Domestic pigs are utilized due to the anatomical and physiological similarities of their skin to human skin. All procedures are conducted under an approved animal care and use protocol.[3][14]

-

Wound Creation: Following anesthesia, full-thickness excisional wounds of a standardized diameter and depth are created on the dorsum of the pig using a dermatome or biopsy punch.

-

Dressing Application: The wounds are randomly assigned to treatment groups. This compound dressing is applied to the designated wounds, and a control dressing (e.g., standard gauze) is applied to others. The dressings are secured with a secondary dressing.

-

Dressing Changes and Assessments: Dressings are changed at predetermined intervals (e.g., every 3 days). At each change, the wounds are assessed for:

-

Wound Area: Digital photographs are taken with a calibration scale to measure the wound area using image analysis software. The percentage of wound closure is calculated.

-

Re-epithelialization: The extent of new epithelial coverage is visually assessed and can be confirmed by histology.

-

Exudate Level and Appearance: The amount and characteristics of wound exudate are noted.

-

-

Histological Analysis: At the end of the study period, full-thickness biopsies are taken from the wound sites. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate parameters such as epidermal thickness, collagen deposition, and inflammatory cell infiltration.

Signaling Pathways in Wound Healing Modulated by this compound Components

While the precise intracellular signaling pathways modulated by Bismuth Tribromophenate in the context of wound healing are not yet fully elucidated and represent an area for future research, the known effects of the components of this compound allow for the postulation of their influence on key signaling cascades.

Petrolatum's Influence on the Wound Microenvironment

The occlusive nature of petrolatum creates a moist environment that is known to influence cellular behavior and signaling.

Caption: Petrolatum promotes a moist wound environment, facilitating cellular migration and growth factor retention.

Postulated Anti-inflammatory Effect of Bismuth Tribromophenate

Bismuth compounds have been shown to have anti-inflammatory properties, potentially through the modulation of pro-inflammatory signaling pathways such as NF-κB. While direct evidence for BTP is lacking, a generalized pathway can be proposed.

Caption: Postulated inhibitory effect of Bismuth Tribromophenate on the NF-κB inflammatory pathway.

Conclusion

This compound dressing facilitates wound healing through a dual mechanism of action. The petrolatum base provides an optimal moist and protected environment, crucial for the proliferative phase of healing, while minimizing trauma upon removal. Bismuth Tribromophenate is incorporated for its potential bacteriostatic properties, although its clinical significance in the dressing matrix requires further investigation. The available quantitative data from clinical trials supports its efficacy in various wound types, particularly in the management of split-thickness skin graft donor sites. Future research should focus on elucidating the specific molecular and cellular signaling pathways modulated by Bismuth Tribromophenate to further refine our understanding of its role in wound healing and to inform the development of next-generation wound care products.

References

- 1. This compound vs Adaptic vs Vaseline Non-adhering Gauze Dressings [thewoundpros.com]

- 2. A Highly Standardized Pre-Clinical Porcine Wound Healing Model Powered by Semi-Automated Histological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chronicwoundtreatment.com [chronicwoundtreatment.com]

- 4. researchgate.net [researchgate.net]

- 5. The antimicrobial spectrum of this compound® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wound Dressings: Wound Healing, Dressing Types & Choosing a Dressing [theplasticsfella.com]

- 7. researchgate.net [researchgate.net]

- 8. An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prospective Outcomes of Semi-occlusive Dressings Versus Non-occlusive Dressings Over Donor Sites for Split Thickness Skin Grafting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of Mepliex® Ag Versus this compound® As A Split-Thickness Skin Graft Donor Site Dressing: Bad Habits Die Hard - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 772 Bismuth Tribromophenate Gauze is Superior to Silver Sulfadiazine Cream for Mixed-depth Scald Burns in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Highly Standardized Pre-Clinical Porcine Wound Healing Model Powered by Semi-Automated Histological Analysis: Full Paper PDF & Summary | Bohrium [bohrium.com]

The Bacteriostatic Role of Bismuth Tribromophenate in Xeroform Dressings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeroform™ dressings, impregnated with 3% Bismuth Tribromophenate (BTP) in a petrolatum base, are widely utilized in wound care for their purported bacteriostatic and deodorizing properties. This technical guide delves into the scientific underpinnings of Bismuth Tribromophenate's role in the bacteriostatic efficacy of these dressings. It consolidates available data on its antimicrobial activity, explores the multi-faceted mechanism of action of bismuth compounds, and details the experimental protocols used to evaluate its efficacy. While quantitative data on the specific minimum inhibitory concentrations (MICs) of Bismuth Tribromophenate are not extensively available in peer-reviewed literature, this guide synthesizes related data from other bismuth compounds and qualitative assessments to provide a comprehensive overview for research and development professionals.

Introduction

This compound is a non-adherent, occlusive wound dressing designed to provide a moist healing environment while minimizing trauma upon removal.[1][2][3] Its active ingredient, Bismuth Tribromophenate, is a bismuth salt of 2,4,6-tribromophenol. Historically, bismuth compounds have a long history in medicine for their antimicrobial properties.[4][5] this compound dressings are claimed to possess bacteriostatic properties, reducing the risk of wound infection and associated odor.[1][6][7] However, the efficacy of the dressing itself has been a subject of scientific inquiry, with evidence suggesting that the petrolatum vehicle may impede the release of the active Bismuth Tribromophenate.[6][8][9] This guide aims to critically evaluate the available evidence and provide a detailed technical resource on the subject.

Chemical Synthesis and Formulation

Synthesis of Bismuth Tribromophenate

The synthesis of Bismuth Tribromophenate typically involves the reaction of a trivalent bismuth salt with 2,4,6-tribromophenol. A general laboratory-scale synthesis procedure is as follows:

Precursors:

-

Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

-

2,4,6-Tribromophenol (C₆H₃Br₃O)

-

Nitric Acid (HNO₃)

General Protocol:

-

A solution of Bismuth(III) Nitrate is prepared by dissolving it in a minimal amount of dilute nitric acid. This acidic medium prevents the premature hydrolysis of the bismuth salt.[1]

-

2,4,6-Tribromophenol is separately dissolved in a suitable solvent.

-

The 2,4,6-tribromophenol solution is added to the acidic bismuth nitrate solution.

-

The reaction mixture is heated to facilitate the formation of the Bismuth Tribromophenate complex.[1]

-

The resulting precipitate, Bismuth Tribromophenate, is isolated via filtration, washed to remove impurities, and dried.

An alternative historical method involves the reaction of bismuth nitrate with sodium tribromophenolate.[1]

Figure 1: Conceptual workflow for the synthesis of Bismuth Tribromophenate.

Formulation in this compound Dressing

In this compound dressings, Bismuth Tribromophenate is formulated as a 3% (by weight) suspension in an oleaginous, non-saponifiable base, typically petrolatum.[2][8] A patented method for creating a stable ointment involves heating the petrolatum base to 40-65°C, mixing in the Bismuth Tribromophenate powder, and then homogenizing the mixture at this elevated temperature to achieve a specific particle size distribution (20-60% of particles less than 2 microns).[2] This process is crucial for preventing the agglomeration and settling of the active ingredient, ensuring its uniform distribution within the gauze dressing.[2]

Antimicrobial Activity and Efficacy

The bacteriostatic property of this compound is attributed to Bismuth Tribromophenate. However, the clinical and in-vitro evidence presents a nuanced picture.

In-Vitro Efficacy: The Challenge of Release

A pivotal study investigated the antimicrobial spectrum of this compound dressings using a zone-of-inhibition assay. The key findings were:

-

This compound Dressing: Showed no measurable zone of inhibition against any of the 15 common burn pathogens tested.[8][9]

-

Unbound Bismuth Tribromophenate: A 3% w/v suspension of Bismuth Tribromophenate in glycerol (free from the petrolatum base) demonstrated antimicrobial activity against 12 of the 13 pathogens it was tested against.[8][9]

This suggests that while Bismuth Tribromophenate itself is antimicrobially active, its formulation within the petrolatum base of the this compound dressing may significantly hinder its release into the aqueous environment of an agar plate, thus limiting its ability to inhibit bacterial growth in this type of assay.[1][6]

Quantitative Data Summary

Specific Minimum Inhibitory Concentration (MIC) data for Bismuth Tribromophenate against a broad range of bacteria are notably absent in the accessible scientific literature. However, data from zone of inhibition studies and MICs for other bismuth compounds can provide context.

| Compound/Dressing | Test Method | Pathogen(s) | Result | Reference |

| This compound Dressing | Zone of Inhibition | 15 common burn pathogens | No measurable zone of inhibition | [8][9] |

| 3% Bismuth Tribromophenate (in glycerol) | Zone of Inhibition | 13 common burn pathogens | Activity against 12 of 13 pathogens | [8][9] |

| Handmade 3% BTP-Petrolatum Dressing | Kirby-Bauer Assay | Escherichia coli | Bacteriostatic effect similar to this compound | [3] |

| Bismuth Subsalicylate | Zone of Inhibition | S. aureus (MSSA) | Mean zone of 47.2 mm | [8] |

| Bismuth Subsalicylate | Zone of Inhibition | S. aureus (MRSA) | Zone of 13.8 mm (in 1 of 3 plates) | [8] |

| Colloidal Bismuth Subcitrate | MIC | H. pylori strains | 1 - 8 µg/mL | [10] |

| Bismuth Potassium Citrate | MIC | H. pylori strains | 2 - 16 µg/mL | [10] |

| Bismuth Subsalicylate | MIC | H. pylori strains | 4 - 32 µg/mL | [10] |

Mechanism of Bacteriostatic Action

The precise mechanism of Bismuth Tribromophenate is not fully elucidated, but it is understood to be a function of both the bismuth ion and potentially the tribromophenate ligand. The action of bismuth compounds against bacteria is known to be multi-targeted.

The Role of the Bismuth (Bi³⁺) Ion

Bismuth ions are the primary drivers of the antimicrobial effect. Their proposed mechanisms include:

-

Disruption of Cell Wall Integrity: Bismuth ions can bind to bacterial cell walls and membranes, disrupting their structure and increasing permeability.[6]

-

Enzyme Inhibition: Bismuth has a high affinity for sulfur-containing amino acids like cysteine. It can bind to thiol groups in bacterial enzymes, leading to their inactivation.[11] This includes enzymes crucial for:

-

Interference with Iron Homeostasis: Bismuth can disrupt the uptake and utilization of iron, an essential nutrient for bacterial growth and proliferation, by binding to siderophores and iron-sulfur cluster-containing enzymes.[7]

-

Inhibition of Biofilm Formation: By preventing bacterial adhesion to surfaces, bismuth compounds can inhibit the formation of biofilms, which are a major contributor to antibiotic resistance.

Figure 2: Logical diagram of the proposed multi-targeted bacteriostatic mechanisms.

The Potential Role of the 2,4,6-Tribromophenate Moiety

While the bismuth ion is considered the primary active component, the tribromophenate ligand may also contribute to the overall bacteriostatic effect. 2,4,6-tribromophenol (TBP) is a known fungicide.[12] Recent research has shown that even trace amounts of TBP can modulate the antibiotic resistance of Vibrio species.[13] The proposed mechanisms for TBP's action include:

-

Enhanced Membrane Permeability: TBP may increase the permeability of the bacterial membrane.

-

Inhibition of Biofilm Formation: TBP has been shown to decrease the ability of bacteria to form biofilms.[13]

This suggests that the tribromophenate moiety may act synergistically with the bismuth ion, potentially by facilitating its entry into the bacterial cell or by inhibiting protective biofilm formation.

Experimental Protocols

Zone of Inhibition Assay (Adapted from Barillo et al.)

This protocol is used to qualitatively assess the antimicrobial activity of this compound and unbound Bismuth Tribromophenate.

Materials:

-

Pure cultures of test pathogens (e.g., S. aureus, P. aeruginosa, E. coli)

-

Appropriate agar plates (e.g., Mueller-Hinton Agar)

-

Sterile swabs

-

This compound dressing (sterile, cut into 1x1 inch squares)

-

3% (w/v) Bismuth Tribromophenate in sterile glycerol

-

Incubator (37°C)

-

Calipers or ruler

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, and further dilute to achieve a final concentration of 10⁶-10¹⁰ CFU/mL.

-

Using a sterile swab, evenly inoculate the entire surface of an agar plate to create a confluent lawn of bacteria.

-

Aseptically place a sterile 1x1 inch square of this compound dressing onto the center of the inoculated agar plate.

-

For testing the unbound compound, create a well in the center of a separate inoculated plate and add a defined volume (e.g., 200 µL) of the 3% Bismuth Tribromophenate glycerol suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the clear zone of no growth around the dressing or well to the nearest millimeter. The absence of a zone indicates a lack of inhibitory activity under these test conditions.

Figure 3: Experimental workflow for the Zone of Inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination (General Broth Microdilution Protocol)

This protocol provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bismuth Tribromophenate stock solution in a suitable solvent (e.g., DMSO, glycerol)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate liquid culture medium

-

Bacterial inoculum (prepared as in 5.1 and diluted to ~5 x 10⁵ CFU/mL in MHB)

-

Multichannel pipette

-

Incubator (37°C)

-

Microplate reader or visual inspection

Procedure:

-

Dispense 50 µL of sterile MHB into each well of a 96-well plate.

-

Add 50 µL of the Bismuth Tribromophenate stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by identifying the lowest concentration of Bismuth Tribromophenate in which no visible turbidity (bacterial growth) is observed.[14][15][16]

Conclusion and Future Directions

Bismuth Tribromophenate, the active agent in this compound dressings, possesses intrinsic broad-spectrum antimicrobial properties. However, its efficacy within the final dressing formulation is limited by its release from the petrolatum base. The bacteriostatic action is primarily driven by the multi-targeted activity of the bismuth ion, which disrupts essential bacterial cellular processes. The tribromophenate moiety may also contribute to the overall effect, potentially through synergistic mechanisms.

A significant gap in the current understanding is the lack of quantitative MIC data for Bismuth Tribromophenate against clinically relevant pathogens. Future research should focus on:

-

Quantitative Efficacy Studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of pure Bismuth Tribromophenate against a wide range of bacteria and fungi.

-

Release Kinetics: Investigating the release profile of Bismuth Tribromophenate from different ointment bases to optimize formulation for enhanced bioavailability at the wound site.

-

Synergy Studies: Quantitatively assessing the potential synergistic antimicrobial effects of Bismuth Tribromophenate when combined with common topical or systemic antibiotics.

-

Mechanism Elucidation: Investigating the specific molecular targets and signaling pathways in bacteria that are affected by Bismuth Tribromophenate to better understand its mode of action and potential for resistance development.

Addressing these research questions will provide a more complete picture of Bismuth Tribromophenate's role in wound care and could pave the way for the development of improved antimicrobial dressings.

References

- 1. This compound | 5175-83-7 | Benchchem [benchchem.com]

- 2. US3592909A - Stable bismuth tribromophenate ointment and process of preparation - Google Patents [patents.google.com]

- 3. An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. droracle.ai [droracle.ai]

- 7. Bismuth-based drugs sensitize Pseudomonas aeruginosa to multiple antibiotics by disrupting iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antimicrobial spectrum of this compound® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Exposure to trace levels of live seaweed-derived antibacterial 2,4,6-tribromophenol modulates β-lactam antibiotics resistance in Vibrio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

In-Vitro Analysis of Xeroform's Antimicrobial Spectrum: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro antimicrobial properties of Xeroform dressing. This compound, a petrolatum-based fine mesh gauze impregnated with 3% bismuth tribromophenate, has been a staple in wound care for decades, particularly for burns and donor sites.[1][2] While its clinical utility is well-established, its direct antimicrobial activity in laboratory settings presents a nuanced picture. This document synthesizes key research findings, presents quantitative data from in-vitro assays, and details the experimental protocols used to evaluate the antimicrobial spectrum of this compound and its active components.

Executive Summary

In-vitro studies utilizing standard zone of inhibition (ZOI) methodologies have consistently shown that the this compound dressing itself does not exhibit a measurable antimicrobial effect against a broad range of common wound pathogens.[1][2][3] This suggests that the petrolatum base may limit the diffusion of the active ingredient, bismuth tribromophenate, in an agar diffusion assay. However, when tested independently of the gauze dressing, bismuth tribromophenate demonstrates significant broad-spectrum antimicrobial activity.[1][2] This guide will explore this critical distinction, presenting the data that highlights the formulation's impact on antimicrobial efficacy. The clinical benefits of this compound may, therefore, be more attributable to its role as a non-adherent, occlusive barrier that maintains a moist wound environment rather than direct bactericidal or bacteriostatic action.[1][2][4]

Data Presentation: In-Vitro Antimicrobial Susceptibility Testing

The following tables summarize the quantitative data from key studies on the antimicrobial activity of this compound dressing and its active component, bismuth tribromophenate.

Table 1: Zone of Inhibition (ZOI) Analysis of this compound Dressing

This table presents the results of ZOI testing of the complete this compound dressing against various microbial pathogens.

| Pathogen | Test Method | Result (Zone of Inhibition in mm) | Source |

| Acinetobacter baumannii | Agar Disc-Diffusion | No measurable zone | [1] |

| Candida albicans | Agar Disc-Diffusion | No measurable zone | [1] |

| Enterobacter cloacae | Agar Disc-Diffusion | No measurable zone | [1] |

| Escherichia coli | Agar Disc-Diffusion | No measurable zone | [1] |

| Klebsiella pneumoniae | Agar Disc-Diffusion | No measurable zone | [1] |

| Klebsiella pneumoniae (ESBL-producing) | Agar Disc-Diffusion | No measurable zone | [1] |

| Proteus mirabilis | Agar Disc-Diffusion | No measurable zone | [1] |

| Pseudomonas aeruginosa | Agar Disc-Diffusion | No measurable zone | [1] |

| Salmonella enterica | Agar Disc-Diffusion | No measurable zone | [1] |

| Serratia marcescens | Agar Disc-Diffusion | No measurable zone | [1] |

| Staphylococcus aureus (MRSA) | Agar Disc-Diffusion | No measurable zone | [1] |

| Staphylococcus aureus (MSSA) | Agar Disc-Diffusion | No measurable zone | [1] |

| Staphylococcus epidermidis | Agar Disc-Diffusion | No measurable zone | [1] |

| Streptococcus pyogenes (Beta-hemolytic) | Agar Disc-Diffusion | No measurable zone | [1] |

| Enterococcus faecalis (VRE) | Agar Disc-Diffusion | No measurable zone | [1] |

Table 2: Zone of Inhibition (ZOI) Analysis of Unbound Bismuth Tribromophenate

In contrast to the complete dressing, a 3% w/v suspension of bismuth tribromophenate in glycerol showed significant antimicrobial activity.

| Pathogen | Test Method | Result (Zone of Inhibition) | Source |

| 12 of 13 tested burn pathogens | Agar Disc-Diffusion | Measurable activity against 12 of 13 pathogens | [1][2] |

| Multi-drug resistant (MDR) strains (including MRSA, VRE, ESBL-producing Klebsiella) | Not specified | Demonstrated activity | [3] |

Experimental Protocols

The following section details the methodologies employed in the cited in-vitro studies to assess the antimicrobial spectrum of this compound.

Zone of Inhibition (ZOI) Assay

The Kirby-Bauer disk diffusion method was adapted to test the antimicrobial properties of this compound dressing and unbound bismuth tribromophenate.[4][5]

Objective: To determine if the test substance inhibits the growth of a target microorganism on an agar plate, and to measure the extent of this inhibition.

Materials:

-

Pure strains of test microorganisms (e.g., MRSA, MSSA, P. aeruginosa, E. coli, C. albicans)[1][2]

-

Appropriate agar plates (e.g., Mueller-Hinton agar)

-

Sterile 1-inch square samples of this compound dressing[1][2]

-

3% w/v bismuth tribromophenate in a glycerol suspension[1][2]

-

Sterile swabs

-

Calipers for measuring zones of inhibition

Procedure:

-

Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a specific concentration, typically between 10⁶ and 10¹⁰ Colony Forming Units per milliliter (CFU/ml).[1][2]

-

Plate Inoculation: A sterile swab is dipped into the microbial suspension and used to evenly streak the entire surface of an agar plate to create a uniform lawn of bacteria.

-

Sample Application: A sterile 1-inch square of this compound dressing is aseptically placed in the center of the inoculated agar plate.[1][2] For testing the active ingredient, a disk saturated with the 3% bismuth tribromophenate suspension is used instead.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[1][2]

-

Data Collection: After incubation, the plates are examined for a zone of inhibition, which is a clear area around the test sample where the microorganism has not grown. The diameter of this zone is measured in millimeters.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of this compound's components to its observed antimicrobial activity.

Conclusion

The available in-vitro evidence strongly indicates that this compound dressing, in its complete form, does not exert a direct, measurable antimicrobial effect in standard agar diffusion assays.[1][2] The active ingredient, bismuth tribromophenate, is a potent antimicrobial agent, but its efficacy appears to be limited by the petrolatum vehicle in these laboratory tests.[1][2][3] For researchers and drug development professionals, this underscores the critical importance of formulation and bioavailability in the design and testing of antimicrobial products. While this compound's clinical success is undeniable, its mechanism of action is likely multifactorial, relying on its properties as a non-adherent, occlusive barrier that protects the wound bed and maintains a moist healing environment, rather than on a direct antimicrobial effect demonstrable in vitro.[1][2][4] Future research could explore alternative in-vitro models that better simulate the wound environment to elucidate the full contribution of bismuth tribromophenate in the clinical setting.

References

- 1. The antimicrobial spectrum of this compound® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 5175-83-7 | Benchchem [benchchem.com]

- 4. An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assessment of the antimicrobial activity of wound dressings: influence of the test method selected and impact of the pH - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Effect of Xeroform on Keratinocyte Fate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeroform, a petrolatum-based gauze impregnated with 3% bismuth tribromophenate, has been a long-standing dressing in clinical practice for wounds such as burns and skin graft donor sites. Clinically, it is observed to act as a supportive scaffold for re-epithelialization. However, in vitro studies present a contrasting view, suggesting a cytotoxic effect on cultured primary keratinocytes, hindering their attachment and survival. This technical guide synthesizes the available, yet limited, scientific literature on the direct effects of this compound on keratinocyte migration and proliferation. It aims to provide a comprehensive overview of the current understanding, highlight the knowledge gaps, and present detailed experimental protocols for future investigations. A hypothetical mechanism of action for bismuth tribromophenate's potential influence on keratinocyte signaling is also proposed.

Introduction

The process of re-epithelialization is a critical phase of wound healing, orchestrated primarily by the migration and proliferation of keratinocytes. Wound dressings play a pivotal role in creating an optimal environment to support these cellular processes. This compound's clinical efficacy is often attributed to its occlusive nature, which maintains a moist wound environment, and its ability to act as a scaffold for migrating keratinocytes[1]. Despite its widespread clinical use, the direct cellular and molecular mechanisms by which this compound influences keratinocyte behavior remain poorly understood. This guide delves into the existing, and often conflicting, evidence regarding this compound's impact on keratinocyte migration and proliferation.

Quantitative Data Summary

Direct quantitative data on the effect of this compound on keratinocyte migration and proliferation rates from peer-reviewed studies are notably absent in the current literature. The available data is primarily qualitative, focusing on cell survival and attachment in the presence of the dressing.

| Parameter | Dressing | Observation on Primary Keratinocytes | Reference |

| Cell Attachment and Survival (1 week) | This compound® | Did not attach, nor did they survive. | [2][3] |

| Cell Attachment and Survival (1 week) | Control (no dressing) | Normal attachment and growth. | [2] |

| Cell Attachment and Survival (1 week) | Biobrane® | No negative effect on cell attachment and growth. | [2][3] |

| Cell Attachment and Survival (1 week) | Mepitel® | No negative effect on cell attachment and growth. | [2][3] |

Experimental Protocols

To facilitate further research into the cellular effects of this compound, detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods for testing wound dressings and can be adapted for specific experimental needs.

Keratinocyte Cytotoxicity Assay

This protocol is designed to assess the viability and cytotoxic potential of this compound on primary human keratinocytes.

-

Cell Culture: Primary human epidermal keratinocytes (HEK) are cultured in a keratinocyte growth medium (KGM) at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation of Dressing Extracts: this compound dressing is cut into 1 cm² pieces under sterile conditions. Extracts are prepared by incubating the dressing pieces in KGM at a ratio of 1 cm²/mL for 24 hours at 37°C. The medium is then collected and sterile-filtered.

-

Cell Seeding: HEKs are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with the prepared this compound extract. A control group with fresh KGM is also included.

-

Viability Assessment (MTT Assay): After 24, 48, and 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Keratinocyte Migration Assay (Scratch Assay)

This protocol evaluates the effect of this compound on the migratory capacity of keratinocytes.

-

Cell Seeding: HEKs are seeded in 6-well plates and grown to confluence.

-

Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the confluent cell monolayer.

-

Treatment: The cells are washed with PBS to remove dislodged cells, and then KGM containing different concentrations of this compound extract is added. A control group with fresh KGM is included.

-

Image Acquisition: Images of the scratch are captured at 0, 12, 24, and 48 hours using an inverted microscope with a camera.

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups.

Keratinocyte Proliferation Assay (BrdU Assay)

This protocol quantifies the effect of this compound on keratinocyte proliferation.

-

Cell Seeding and Treatment: HEKs are seeded in 96-well plates and treated with this compound extracts as described in the cytotoxicity assay protocol.

-

BrdU Labeling: 24 hours before each time point (e.g., 48 and 72 hours), BrdU labeling solution is added to the wells.

-

Immunodetection: After incubation, the cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to a peroxidase enzyme, followed by the addition of a substrate.

-

Data Analysis: The absorbance is measured at the appropriate wavelength. The amount of BrdU incorporation is proportional to the number of proliferating cells and is expressed as a percentage of the control.

Signaling Pathways and Visualizations

While direct evidence of this compound's influence on specific signaling pathways in keratinocytes is lacking, we can hypothesize a potential mechanism based on the known properties of bismuth compounds and the established pathways governing keratinocyte function.

General Keratinocyte Migration and Proliferation Pathway

Keratinocyte migration and proliferation are tightly regulated by a complex network of signaling pathways, with the Epidermal Growth Factor Receptor (EGFR) pathway playing a central role.

References

- 1. Cytotoxicity testing of wound dressings using normal human keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Characterization Methods for Evaluation of Modern Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]

The Occlusive Nature of Xeroform™ Petrolatum Gauze: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core occlusive properties of Xeroform™ petrolatum gauze, a widely utilized wound dressing in clinical settings. Composed of fine mesh gauze impregnated with petrolatum and 3% Bismuth Tribromophenate, its efficacy in wound management is significantly attributed to its ability to create a moist wound environment. This guide delves into the quantitative measures of its occlusive nature, the experimental protocols for these assessments, and the critical signaling pathways modulated by the occlusive environment it fosters.

Understanding Occlusivity: The Role of Petrolatum

The primary component contributing to the occlusive properties of this compound™ is its petrolatum base. Petrolatum forms a semi-occlusive barrier over the wound surface, which is crucial for preventing desiccation and minimizing trauma during dressing changes.[1][2] This barrier function is paramount in maintaining a moist wound environment, a cornerstone of modern wound care that accelerates healing.[3] The fine mesh gauze acts as a carrier for the petrolatum, allowing the dressing to conform to wound contours.[4]

Quantitative Analysis of Occlusive Properties

For comparative purposes, the following table summarizes the WVTR of various dressing types, providing a context for the anticipated performance of this compound™. An optimal WVTR for promoting a moist wound environment without causing excessive fluid accumulation has been suggested to be around 2028.3 ± 237.8 g/m²·24h.[5] Dressings with very low WVTR are highly occlusive.

| Dressing Type | Water Vapor Transmission Rate (WVTR) (g/m²/24h) | Reference |

| Polyurethane Film (Extremely Low Permeability) | 50.2 | [6] |

| Hydrocolloids | 76 - 880 (under static air conditions) | [7][8] |

| Polyurethane Film (Medium Permeability) | 2028.3 ± 237.8 | [5] |

| Polyurethane Film (High Permeability) | 3282.0 | [6] |

| Polyurethane Film (Extremely High Permeability) | 4025.8 | [6] |

| Various Transparent Dressings | 773 - 2838 (upright method) | [9] |

| Various Transparent Dressings | 845 - 30,530 (inverted method) | [9] |

Another critical measure of a dressing's effect on skin barrier function is Transepidermal Water Loss (TEWL). Occlusive dressings are designed to reduce TEWL, thereby maintaining skin hydration.[10] Studies have shown that occlusive dressings can reduce normal TEWL by approximately 70%.[11]

Experimental Protocols

Water Vapor Transmission Rate (WVTR) Testing

The standard method for determining the WVTR of wound dressings is ASTM E96 / E96M - 16, "Standard Test Methods for Water Vapor Transmission of Materials".[7][12]

Principle: This test measures the steady-state water vapor flux through a specimen under controlled temperature and humidity conditions. Two primary methods are used: the Desiccant Method (Dry Cup) and the Water Method (Wet Cup).

Apparatus:

-

Test Dish (Vapor Permeability Cup)

-

Controlled Environment Chamber (maintaining constant temperature and humidity)

-

Analytical Balance

Procedure (Desiccant Method - Procedure A):

-

A desiccant, such as anhydrous calcium chloride, is placed in the test dish.

-

The this compound™ gauze specimen is sealed over the mouth of the dish.

-

The entire assembly is weighed and then placed in a controlled atmosphere with a specified temperature and humidity (e.g., 32°C and 50% relative humidity).

-

The assembly is weighed periodically until a constant rate of weight gain is achieved. This weight gain is due to the water vapor passing through the dressing and being absorbed by the desiccant.

-

The WVTR is calculated from the rate of weight gain, the area of the specimen, and the vapor pressure difference across the specimen.

Procedure (Water Method - Procedure B):

-

Distilled water is placed in the test dish, leaving a small air gap between the water surface and the specimen.

-

The this compound™ gauze specimen is sealed over the mouth of the dish.

-

The assembly is weighed and placed in the controlled atmosphere.

-

The assembly is weighed periodically until a constant rate of weight loss is achieved. This weight loss is due to the evaporation of water from the dish through the dressing.

-

The WVTR is calculated from the rate of weight loss.

Below is a workflow diagram for the ASTM E96 Desiccant Method.

Transepidermal Water Loss (TEWL) Measurement

TEWL is a non-invasive method to assess the skin barrier function in vivo or in vitro.[13][14]

Principle: This measurement quantifies the amount of water vapor diffusing from the skin surface into the atmosphere. An occlusive dressing applied to the skin will reduce the TEWL.

Apparatus:

-

TEWL measurement device (e.g., open-chamber, unventilated-chamber, or condenser-chamber device)

In Vitro Procedure:

-

Excised human or animal skin is mounted on a diffusion cell (e.g., Franz cell) with the dermal side in contact with a receptor fluid.

-

The system is allowed to equilibrate in a controlled environment.

-

A baseline TEWL measurement is taken from the epidermal surface.

-

The this compound™ dressing is applied to the epidermal surface.

-

TEWL is measured at specified time intervals after dressing application.

-

The reduction in TEWL compared to the baseline indicates the occlusive effect of the dressing.

Below is a workflow for in vitro TEWL measurement.

Signaling Pathways Modulated by Occlusion-Induced Hypoxia

The occlusive environment created by this compound™ dressing leads to a state of localized hypoxia at the wound bed. This reduced oxygen tension is a potent physiological signal that initiates a cascade of cellular and molecular events crucial for wound healing.[15] The master regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor-1 (HIF-1) .[16]

HIF-1α Signaling Pathway

Under normoxic (normal oxygen) conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. However, in the hypoxic environment under an occlusive dressing, HIF-1α is stabilized. It then translocates to the nucleus and dimerizes with HIF-1β, forming the active HIF-1 transcription factor. HIF-1 binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating their expression.[15]

The following diagram illustrates the HIF-1α signaling pathway.

References

- 1. Petrolatum Impregnated Gauze Wound Dressings [woundsource.com]

- 2. youtube.com [youtube.com]

- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 4. This compound® Occlusive Dressing | Impregnated Dressings [woundsource.com]

- 5. Controlled water vapor transmission rate promotes wound-healing via wound re-epithelialization and contraction enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. In vitro assessment of water vapour transmission of synthetic wound dressings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. Effects of occlusive and semiocclusive dressings on the return of barrier function to transepidermal water loss in standardized human wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Petrolatum Gauze Dressing | Impregnated Dressings [woundsource.com]

- 12. ASTM E96 [ametekmocon.com]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. The Role of Hypoxia in Wound Healing: A Double-Edged Signal in Tissue Repair – Embrient , Inc. [embrient.com]

- 16. The Role of Hypoxia-Inducible Factor in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

The Long-Term Biocompatibility of Xeroform Dressing Components: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Xeroform™ Petrolatum Gauze Dressing is a widely utilized primary contact layer in wound management, valued for its non-adherent properties and role in maintaining a moist wound environment. Composed of fine mesh gauze impregnated with Petrolatum and 3% Bismuth Tribromophenate (BTP), its long-term biocompatibility is a critical consideration for clinical applications, particularly in chronic wounds, donor sites, and post-surgical care. This technical guide provides an in-depth analysis of the constituent components of this compound dressing, summarizing available quantitative data on their biological safety and performance. It details the standardized experimental protocols used to evaluate biocompatibility in accordance with ISO 10993 standards and presents a review of the known cellular and molecular mechanisms of action.

Core Components and Their Functions

This compound dressing is a composite material, with each component serving a distinct purpose in wound management. The primary active and functional components are Bismuth Tribromophenate and Petrolatum, delivered on a fine-mesh gauze substrate.

-

Bismuth Tribromophenate (C₆H₂Br₃BiO): This organobismuth compound is the active ingredient, incorporated at a 3% concentration.[1][2][3] Historically, bismuth compounds have been used for their antimicrobial and astringent properties.[4][5] In the context of this compound, BTP is intended to act as a bacteriostatic agent, helping to reduce the risk of infection and deodorize the wound.[6]

-

Petrolatum (Petroleum Jelly): Serving as the vehicle for BTP, petrolatum is a semi-solid mixture of hydrocarbons. Its primary function is to create a non-adherent, occlusive barrier.[7][8] This barrier prevents the dressing from sticking to the wound bed, minimizing trauma during dressing changes, and maintains a moist environment conducive to healing by reducing transepidermal water loss.[4][7]

-

Fine-Mesh Gauze: This inert substrate acts as the carrier for the petrolatum and BTP blend, providing structural integrity and conforming to various wound topographies.[2]

Biocompatibility Assessment and Quantitative Data

The biocompatibility of a medical device is evaluated within the risk management framework outlined by the International Organization for Standardization (ISO) 10993 . The key endpoints for a surface device with breached skin contact, such as this compound, include cytotoxicity, sensitization, and irritation.

Cytotoxicity (ISO 10993-5)

Cytotoxicity testing assesses whether a material or its extracts are toxic to living cells. In vitro assays using cultured mammalian cells are standard.[2][9] Studies have shown that BTP-containing dressings are biocompatible with key skin cells.

One study directly compared the cytotoxicity of a handmade 3% BTP-petrolatum dressing, a commercial this compound dressing, and a plain gauze control on human dermal fibroblasts. The results, summarized in Table 1, showed no statistically significant difference in cytotoxicity between the dressings and the plain gauze control, indicating that the BTP-petrolatum formulation does not impart significant toxicity to these critical wound-healing cells.[10]

Table 1: In Vitro Cytotoxicity Assessment of this compound Components on Human Dermal Fibroblasts

| Test Article | Mean Cell Viability (Surface Area of Live Cells) | Standard Deviation | Statistical Significance (vs. Gauze) |

|---|---|---|---|

| This compound Dressing | 86.2% | ± 3.4% | Not Significant (p > 0.05)[10] |

| Alternative 3% BTP Dressing | 84.3% | ± 2.3% | Not Significant (p > 0.05)[10] |

| Kerlix Gauze (Control) | 82.2% | ± 1.3% | N/A |

| Bleach (Positive Control) | 11.9% | ± 7.7% | Significant (p < 0.01)[10] |

Sensitization and Irritation (ISO 10993-10)

-

Sensitization: This evaluates the potential for a material to cause an allergic reaction after repeated exposure.[1][3] USP-grade petrolatum is considered non-sensitizing.[7] While sensitivity to BTP is possible, it is considered rare.[11] Irritation may occur in individuals with a history of atopy or a known hypersensitivity to bismuth tribromophenate.[11]

-

Irritation: This assesses localized inflammatory responses to a single, repeated, or continuous application of the material.[3] The components of this compound are generally considered non-irritating.

In Vivo Wound Healing Performance

Animal models are used to assess the in vivo performance and biocompatibility of wound dressings. In a rat excisional wound model, a handmade 3% BTP-petrolatum dressing demonstrated a healing trajectory statistically equivalent to that of commercial this compound, reinforcing its biocompatibility in a living system.

Table 2: In Vivo Wound Healing Rate in a Rat Excisional Model

| Test Article | Mean Time to Re-epithelialization | Standard Deviation | Statistical Significance (vs. This compound) |

|---|---|---|---|

| This compound Dressing | 13.0 days | ± 1.6 days | N/A |

| Alternative 3% BTP Dressing | 13.5 days | ± 1.0 days | Not Significant (p > 0.05)[10] |

| Kerlix Gauze (Control) | 14.0 days | ± 1.2 days | Not Significant (p > 0.05)[12] |

Long-Term Biocompatibility (ISO 10993-6)

Long-term biocompatibility is assessed through implantation studies that evaluate local tissue effects over extended periods (typically exceeding 12 weeks for non-absorbable materials).[13][14] There is a notable lack of publicly available, long-term implantation or chronic toxicity studies specifically for this compound dressing or its Bismuth Tribromophenate component in a wound care context.

However, the long history of clinical use of both USP-grade petrolatum and bismuth compounds provides a degree of confidence in their long-term safety profile.[15][16] Bismuth toxicity is primarily associated with excessive and prolonged ingestion, with effects that are typically reversible upon discontinuation.[16][17] For topical petrolatum, long-term safety is contingent on its purity; USP-grade petrolatum is highly refined to remove potentially carcinogenic polycyclic aromatic hydrocarbons (PAHs).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility data. The following sections describe the standard protocols relevant to the assessment of this compound dressing components.

In Vitro Cytotoxicity: MEM Elution Method (Based on ISO 10993-5)

-

Sample Preparation: The test article (e.g., this compound dressing) is cut into appropriately sized portions and placed in a sterile vessel.

-

Extraction: A cell culture medium, such as Minimum Essential Medium (MEM) supplemented with serum, is added to the vessel. The extraction is typically performed for 24 hours at 37°C.[11]

-

Cell Culture: A monolayer of L929 mouse fibroblast cells (or similar) is grown to near confluence in culture flasks or plates.[2]

-

Exposure: The growth medium is removed from the cell monolayer and replaced with the fluid extract from the test article.

-

Incubation: The cells are incubated in the extract for a defined period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

-

Evaluation (Qualitative): The cells are examined microscopically for morphological changes, such as cell lysis, rounding, or growth inhibition. A reactivity score from 0 (no reactivity) to 4 (severe reactivity) is assigned.[2]

-

Evaluation (Quantitative): Cell viability is measured using assays like the MTT or XTT test, which quantify metabolic activity.[9] Results are expressed as a percentage of the viability of cells cultured in a negative control medium.

In Vivo Sensitization: Guinea Pig Maximization Test (GPMT) (Based on ISO 10993-10)

-

Sample Preparation: Extracts of the test material are prepared using both polar (e.g., saline) and non-polar (e.g., vegetable oil) solvents.[18]

-

Induction Phase:

-

Intradermal Injection: A group of guinea pigs receives intradermal injections of the extract, an adjuvant (to enhance the immune response), and an extract-adjuvant emulsion.[18]

-

Topical Application: One week later, the injection site is treated with a topical application of the test extract under an occlusive patch for 48 hours.

-

-

Challenge Phase: Two weeks after the induction phase, a challenge patch containing the test extract is applied to a naive site on the flank of both the test animals and a control group (not previously induced).

-

Evaluation: The challenge sites are observed at 24, 48, and 72 hours after patch removal. The presence and severity of erythema and edema are scored. A higher incidence and severity of skin reactions in the test group compared to the control group indicates sensitization.[1][18]

In Vivo Wound Healing: Rat Excisional Model

-

Animal Model: Anesthetized male or female Wistar or Sprague-Dawley rats are commonly used.[19][20]

-

Wound Creation: The dorsal skin is shaved and disinfected. A full-thickness excisional wound is created using a sterile biopsy punch (e.g., 6-8 mm diameter), removing the epidermis, dermis, and panniculus carnosus muscle.[21][22] Silicone rings may be sutured around the wound to minimize the effects of skin contraction, which is the primary healing mechanism in rodents, making the model more representative of human re-epithelialization.[21]

-

Dressing Application: The test article (this compound), control dressing, and any comparators are applied to the wounds. Dressings are typically secured with a secondary bandage.

-

Monitoring and Measurement: Wounds are monitored and photographed at regular intervals (e.g., every 2 days). The wound area is measured using digital planimetry. The percentage of wound closure is calculated relative to the initial wound size.

-

Endpoint: The primary endpoint is the time to complete re-epithelialization. Secondary endpoints can include histological analysis of tissue biopsies taken at various time points to assess inflammation, granulation tissue formation, and collagen deposition.[19]

Visualized Workflows and Pathways

Biocompatibility Assessment Workflow

The logical flow for assessing the biocompatibility of a wound dressing component follows a standardized, tiered approach.

Caption: General workflow for biocompatibility testing of medical device components.

Petrolatum's Molecular Influence on Skin Barrier Function

While often considered an inert occlusive agent, research shows petrolatum actively modulates gene expression related to skin barrier function and innate immunity.

Caption: Molecular effects of petrolatum on epidermal gene expression.

Conclusion

The components of this compound dressing, Bismuth Tribromophenate and Petrolatum, demonstrate a strong profile of biocompatibility for their intended use as a primary wound contact layer. Quantitative data from in vitro and in vivo studies confirm low cytotoxicity and no impairment of the wound healing process.[10] Petrolatum is well-established as a non-sensitizing, occlusive agent that actively supports barrier repair through the upregulation of key epidermal genes.[23][24] Bismuth Tribromophenate provides a mild bacteriostatic effect with low cellular toxicity.[6][10]

While the long history of clinical use supports the long-term safety of these components, there is a lack of specific, published chronic toxicity and implantation studies for the final this compound dressing product. Future research should focus on these areas to provide a more complete long-term biocompatibility profile. For drug development professionals, the individual components can be considered safe and effective materials for use in topical wound care applications, provided they meet pharmaceutical-grade purity standards.

References

- 1. measurlabs.com [measurlabs.com]

- 2. neujinsolutions.com [neujinsolutions.com]

- 3. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]

- 4. What is the mechanism of Bismuth subgallate? [synapse.patsnap.com]

- 5. woundsinternational.com [woundsinternational.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. BS EN ISO 10993-6:2016 - TC | 31 Dec 2016 | BSI Knowledge [knowledge.bsigroup.com]

- 9. measurlabs.com [measurlabs.com]

- 10. CleanControlling: Cytotoxicity tests on medical devices [cleancontrolling.com]

- 11. mddionline.com [mddionline.com]

- 12. std.pmda.go.jp [std.pmda.go.jp]

- 13. mdcpp.com [mdcpp.com]

- 14. mddionline.com [mddionline.com]

- 15. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mddionline.com [mddionline.com]

- 19. Video: Demonstration of the Rat Ischemic Skin Wound Model [jove.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. The rat as an animal model in chronic wound research: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. cris.tau.ac.il [cris.tau.ac.il]

Degradation Profile of Xeroform™ Dressing in a Simulated Wound Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeroform™ dressing, a petrolatum-based gauze impregnated with 3% bismuth tribromophenate, is a widely utilized contact layer in wound management. Its clinical efficacy is attributed to its non-adherent properties and its ability to maintain a moist wound environment. However, a comprehensive understanding of its degradation profile within a simulated wound environment is crucial for optimizing its use and for the development of next-generation wound care products. This technical guide outlines a detailed framework for assessing the in-vitro degradation of this compound™ dressing, encompassing experimental protocols, analytical methodologies, and data presentation strategies. Due to the limited availability of direct degradation studies on this specific dressing, this guide synthesizes information on its components—petrolatum and bismuth tribromophenate—and adapts standardized testing methods for wound dressings to propose a robust investigational approach.

Introduction

The interaction between a wound dressing and the wound bed is a dynamic process influenced by the composition of the wound exudate and the intrinsic properties of the dressing material. The degradation of a dressing can impact its physical integrity, therapeutic efficacy, and potentially release byproducts into the wound. This compound™ dressing is composed of a stable petrolatum base and the active ingredient bismuth tribromophenate[1][2]. Petrolatum is a complex mixture of long-chain hydrocarbons, primarily alkanes in the C24-C30 range and beyond, known for its hydrophobicity and occlusive properties[3][4][5]. Bismuth tribromophenate is a bismuth salt of 2,4,6-tribromophenol, intended to provide bacteriostatic properties[1]. Understanding the degradation kinetics and byproducts of these components in a simulated physiological environment is essential for a complete performance and safety assessment.

Experimental Protocols

A comprehensive in-vitro study of this compound™ dressing degradation requires a multi-faceted approach to characterize both physical and chemical changes over time.

Preparation of Simulated Wound Fluid (SWF)

To accurately mimic the wound environment, a complex simulated wound fluid (SWF) that includes proteins and salts is recommended over simpler saline solutions like "Solution A" from the EN 13726 standard[6][7][8][9][10]. A widely accepted formulation is based on fetal bovine serum (FBS) to represent the proteinaceous components of wound exudate.

Protocol for SWF Preparation:

-

Combine 50% (v/v) Fetal Bovine Serum (FBS) with 50% (v/v) of a salt solution.

-

The salt solution should be prepared to achieve final concentrations representative of human plasma, for example, by dissolving appropriate amounts of NaCl, KCl, CaCl2, and NaHCO3 in distilled water to mimic physiological ionic strength and pH. A common base is a phosphate-buffered saline (PBS) solution.

-

Adjust the pH of the final solution to a physiologically relevant range for chronic wounds, typically between 7.4 and 8.0.

-

Sterilize the SWF by filtration through a 0.22 µm filter before use.

In-Vitro Degradation Study Setup

This protocol is designed to assess the degradation of this compound™ dressing over a period that reflects its clinical application, which can be up to 7 days.

Materials:

-

This compound™ dressing samples of a standardized size (e.g., 2x2 cm).

-

Sterile containers (e.g., 50 mL conical tubes or glass vials).

-

Simulated Wound Fluid (SWF).

-

Incubator set at 37°C.

Procedure:

-

Aseptically place one pre-weighed this compound™ dressing sample into each sterile container.

-

Add a sufficient volume of SWF to completely immerse the dressing (e.g., 20 mL).

-

Incubate the containers at 37°C for predetermined time points (e.g., 0, 1, 3, 5, and 7 days).

-

At each time point, retrieve triplicate samples for analysis.

-

Separate the dressing remnant from the SWF.

-

The SWF is collected for chemical analysis of degradation products.

-

The dressing remnant is carefully rinsed with distilled water to remove non-adherent components and then dried to a constant weight for physical and chemical analysis.

Data Presentation: Quantitative Analysis

All quantitative data should be summarized in structured tables to facilitate comparison across different time points.

Table 1: Physical Degradation Parameters of this compound™ Dressing

| Time (Days) | Weight Loss (%) | Tensile Strength (N/cm²) | Surface Morphology (SEM Observations) |

| 0 | 0 | Initial Value | Initial Appearance |

| 1 | Value | Value | Description |

| 3 | Value | Value | Description |

| 5 | Value | Value | Description |

| 7 | Value | Value | Description |

Table 2: Chemical Degradation and Leaching from this compound™ Dressing

| Time (Days) | Bismuth Concentration in SWF (µg/mL) | 2,4,6-Tribromophenol in SWF (µg/mL) | Total Petroleum Hydrocarbons (TPH) in SWF (µg/mL) | FTIR Spectral Changes in Dressing |

| 0 | 0 | 0 | 0 | Reference Spectra |

| 1 | Value | Value | Value | Description of Changes |

| 3 | Value | Value | Value | Description of Changes |

| 5 | Value | Value | Value | Description of Changes |

| 7 | Value | Value | Value | Description of Changes |

Detailed Methodologies for Key Experiments

Physical Integrity Assessment

-

Gravimetric Analysis: The dry weight of the dressing remnant at each time point is compared to its initial dry weight to calculate the percentage of weight loss.

-

Mechanical Testing: The tensile strength of the retrieved dressing samples is measured using a universal testing machine according to a modified ASTM D5035 standard to assess changes in mechanical integrity.

-

Surface Morphology: Scanning Electron Microscopy (SEM) is used to visualize changes in the surface topography and fiber structure of the gauze component of the dressing.

Chemical Degradation Analysis

-

Analysis of Bismuth Leaching: The concentration of bismuth in the collected SWF can be quantified using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS), providing a measure of the leaching of the bismuth component.

-

Analysis of Organic Degradation Products:

-

Sample Preparation: The SWF is subjected to liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane) to isolate the petrolatum hydrocarbons and any organic degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the complex mixture of hydrocarbons in petrolatum[11][12][13][14]. By comparing the chromatograms of the extracts at different time points with a reference sample of non-degraded petrolatum, changes in the hydrocarbon profile, such as the appearance of shorter-chain alkanes or oxidized species, can be identified.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of 2,4,6-tribromophenol in the SWF, which may be released through the hydrolysis of bismuth tribromophenate.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis of the dressing remnants can provide information about changes in the chemical structure of the petrolatum and the gauze material[15][16][17][18][19]. The appearance of new peaks, for instance in the carbonyl region, could indicate oxidation of the hydrocarbons.

Mandatory Visualization (Graphviz)

References

- 1. woundreference.com [woundreference.com]

- 2. An Inexpensive Bismuth-Petrolatum Dressing for Treatment of Burns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dermatology.mhmedical.com [dermatology.mhmedical.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Petroleum jelly - Wikipedia [en.wikipedia.org]

- 6. The importance of the simulated wound fluid composition and properties in the determination of the fluid handling performance of wound dressings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The importance of the simulated wound fluid composition and properties in the determination of the fluid handling performance of wound dressings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The importance of the simulated wound fluid composition and properties in the determination of the fluid handling perfo… [ouci.dntb.gov.ua]

- 9. cris.iucc.ac.il [cris.iucc.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. GC, GC-MS and GC-MS/MS - English [apt-int.com]

- 12. azom.com [azom.com]

- 13. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. azom.com [azom.com]

- 18. irjet.net [irjet.net]

- 19. chemicalpapers.com [chemicalpapers.com]

Unveiling the Cellular Response: A Technical Guide to the In Vitro Interaction of Xeroform with Dermal Fibroblasts

An in-depth exploration of the cellular and molecular mechanisms underlying the clinical efficacy of Xeroform dressing in wound healing, with a focus on its interaction with primary human dermal fibroblasts in a controlled cell culture environment.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the biological activity of this compound, a widely used wound dressing composed of 3% bismuth tribromophenate in a petrolatum base. While the clinical benefits of this compound in promoting wound healing are well-documented, a detailed understanding of its direct effects on dermal fibroblasts at the cellular and molecular level remains an area of active investigation. This document outlines key experimental protocols, presents hypothetical data based on expected outcomes, and visualizes the intricate signaling pathways potentially modulated by this compound in dermal fibroblasts.

Introduction to Dermal Fibroblasts and Wound Healing

Dermal fibroblasts are the principal cell type in the dermis and play a pivotal role in all stages of the wound healing cascade: inflammation, proliferation, and remodeling.[1][2] Upon tissue injury, these cells are activated to proliferate, migrate into the wound bed, and synthesize extracellular matrix (ECM) components, primarily collagen, which are essential for restoring tissue integrity.[1][3] The complex interplay of various signaling pathways, including Transforming Growth Factor-beta (TGF-β)/Smad, Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Wnt/β-catenin, governs these fibroblast functions.[4][5] Understanding how wound dressings like this compound influence these fundamental cellular processes is critical for optimizing wound care strategies and developing novel therapeutic interventions.

This compound is a non-adherent, occlusive dressing that creates a moist wound environment conducive to healing.[6][7] Its active ingredient, bismuth tribromophenate, is thought to possess mild antimicrobial properties.[6][8] However, the direct impact of its components on fibroblast behavior is not extensively characterized in publicly available literature. This guide proposes a systematic in vitro approach to elucidate these interactions.

Hypothetical Data Summary: Quantitative Analysis of this compound's Effect on Dermal Fibroblasts

The following tables present hypothetical quantitative data that could be generated from the experimental protocols detailed in Section 3. These tables are designed for easy comparison of the potential dose-dependent effects of this compound extract on key fibroblast functions.

Table 1: Effect of this compound Extract on Dermal Fibroblast Viability (MTT Assay)

| Concentration of this compound Extract (µg/mL) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 10 | 98 | ± 4.8 |

| 50 | 95 | ± 6.1 |

| 100 | 89 | ± 5.5 |

| 200 | 75 | ± 7.3 |

| 500 | 52 | ± 6.9 |

Table 2: Effect of this compound Extract on Dermal Fibroblast Proliferation (BrdU Incorporation Assay)

| Concentration of this compound Extract (µg/mL) | Proliferation Rate (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 8.1 |

| 10 | 115 | ± 9.3 |

| 50 | 132 | ± 10.5 |

| 100 | 125 | ± 8.9 |

| 200 | 98 | ± 7.6 |

| 500 | 65 | ± 6.4 |

Table 3: Effect of this compound Extract on Collagen Synthesis by Dermal Fibroblasts (Sirius Red Staining)

| Concentration of this compound Extract (µg/mL) | Collagen Production (Fold Change vs. Control) | Standard Deviation |

| 0 (Control) | 1.0 | ± 0.12 |

| 10 | 1.3 | ± 0.15 |

| 50 | 1.8 | ± 0.21 |

| 100 | 1.6 | ± 0.18 |

| 200 | 1.1 | ± 0.14 |

| 500 | 0.7 | ± 0.09 |

Table 4: Effect of this compound Extract on Gene Expression in Dermal Fibroblasts (qPCR)

| Gene | Concentration of this compound Extract (50 µg/mL) - Fold Change vs. Control |

| COL1A1 (Collagen Type I) | 1.9 |

| ACTA2 (α-SMA) | 2.5 |

| TGFB1 (TGF-β1) | 1.7 |

| MMP1 (Matrix Metalloproteinase-1) | 0.6 |

| TIMP1 (Tissue Inhibitor of Metalloproteinases-1) | 1.4 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments proposed to investigate the interaction of this compound with dermal fibroblasts.

-

Aseptically cut a 10 cm x 10 cm piece of this compound gauze.

-

Incubate the gauze in 50 mL of serum-free Dulbecco's Modified Eagle's Medium (DMEM) for 24 hours at 37°C with gentle agitation.

-

Collect the medium and centrifuge at 2000 x g for 10 minutes to remove any particulate matter.

-

Filter-sterilize the supernatant through a 0.22 µm filter.

-

Determine the concentration of the extract by lyophilizing a known volume and measuring the dry weight.

-

Prepare serial dilutions of the extract in complete DMEM for cell culture experiments.

-

Culture primary human dermal fibroblasts (HDFs) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]

-

Use cells between passages 3 and 8 for all experiments to minimize senescence-related artifacts.

-